1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione
Description
1-Methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione is a fused bicyclic heterocyclic compound featuring an imidazo[1,2-a]imidazole core with a 3,5-dione moiety. The structure includes a methyl group at the 1-position and a 3-phenylpropenylidene substituent at the 6-position.
Properties
IUPAC Name |
(6E)-1-methyl-6-[(E)-3-phenylprop-2-enylidene]-2H-imidazo[1,2-a]imidazole-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-10-13(19)18-14(20)12(16-15(17)18)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b8-5+,12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESAZOCYYCQCH-LRELXJSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C1=NC(=CC=CC3=CC=CC=C3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2C1=N/C(=C/C=C/C3=CC=CC=C3)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Imidazo[1,2-a]Imidazole Derivatives
- 1H-Imidazo[1,2-a]Imidazole 7-Oxides (): Synthesized via oxidation of 1H-imidazo[1,2-a]imidazoles, these compounds lack the 3,5-dione moiety but share the fused bicyclic core.
- 1-Benzylideneamino-2,5-Dialkyl-3,6-Diphenylimidazo[1,2-a]Imidazoles (): These derivatives feature bulky aromatic substituents (e.g., phenyl groups) instead of the propenylidene chain. The increased steric hindrance in these analogs could reduce solubility and bioavailability relative to the target compound’s propenylidene side chain .
2.1.2 Pyrroloimidazole Diones
- NT-11624 (1H-Pyrrolo[1,2-a]Imidazole-2,5-Dione, Dihydro-) ():
This compound replaces the imidazo[1,2-a]imidazole core with a pyrrolo[1,2-a]imidazole system. The dione moiety is conserved, but the reduced ring size alters electronic properties. NT-11624’s acetylated derivative (CAS 149876-15-3) has a molecular weight of 182.18 g/mol, lower than the target compound’s estimated weight (~300–350 g/mol), suggesting differences in pharmacokinetics . - Its smaller size (C₆H₈N₂O₂) may enhance blood-brain barrier penetration compared to the target compound .
Functional Analogs
2.2.1 Dione-Containing Compounds
- Methazole (3,5-Dione Derivative) ():
A herbicide with a 3,5-dione moiety but lacking the fused heterocyclic core. Its bioactivity as a pesticide highlights the dione group’s role in electrophilic interactions, though the target compound’s pharmaceutical applications (if any) would differ significantly . - Imidazolone-Triazole Hybrids (): These compounds combine imidazolone and triazole rings, exhibiting antifungal activity. While they share hydrogen-bonding motifs (dione and triazole), their monocyclic systems lack the rigidity of the target compound’s bicyclic core .
2.2.2 Pharmacologically Active Imidazobenzimidazoles ():
Twenty 9H-imidazo[1,2-a]benzimidazoles were evaluated for IOP-lowering effects. These molecules feature a benzimidazole fusion instead of an imidazoimidazole core.
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Substituent Impact : The propenylidene group in the target compound may enhance π-π stacking interactions with biological targets compared to simpler alkyl or acetyl substituents in analogs like NT-11624 .
- Pharmacological Potential: While direct data are lacking, structural parallels to IOP-lowering imidazobenzimidazoles suggest the target compound could be repurposed for ocular applications .
- Synthetic Challenges : The fused imidazoimidazole core requires multi-step synthesis, contrasting with the one-pot methods used for imidazolone-triazole hybrids .
Biological Activity
1-Methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione, a compound with the molecular formula and a molecular weight of 267.28 g/mol, is part of a class of imidazole derivatives that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 267.28 g/mol
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 414.1°C (predicted)
- Acidity Constant (pKa) : -3.14 (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the target compound. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells.
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Patel et al. | HeLa | 1.2 nM |
| Other derivatives | L1210 | Submicromolar range |
The compound's mechanism appears to involve inhibition of key cellular pathways that regulate cell proliferation and survival .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and metabolic pathways. Notably, it has demonstrated potential as an inhibitor of carbonic anhydrase II, with promising inhibitory constants suggesting effective binding affinity.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | TBD |
| Related derivative 5f | 0.025 ± 0.001 |
This inhibition can lead to altered pH regulation in tumor microenvironments, potentially enhancing the efficacy of other therapeutic agents .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and metastasis.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound could affect signaling pathways involved in cell survival and proliferation.
Case Study 1: Antiproliferative Effects
In vitro studies have shown that the compound significantly reduces cell viability in pancreatic cancer cell lines (SUIT-2, Capan-1). The study utilized the Sulforhodamine B assay to determine IC50 values across varying concentrations.
Case Study 2: Enzyme Inhibition Assays
A comparative analysis was conducted on several imidazole derivatives to assess their inhibitory effects on carbonic anhydrase II. The target compound was included in the screening process alongside structurally similar derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
